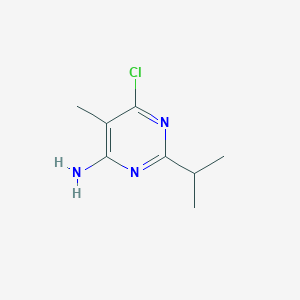![molecular formula C8H13Br B15258002 3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B15258002.png)
3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C8H13Br. This compound is characterized by a bromomethyl group attached to a bicyclo[3.1.0]hexane ring system. It is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane typically involves the bromination of 3-methylbicyclo[3.1.0]hexane. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming a bromomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and radical initiators.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups, to form corresponding derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Radical Reactions: The bromomethyl group can participate in radical reactions, such as radical polymerization or addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF) are used.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are employed under thermal or photochemical conditions.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Radical Reactions: Various addition products depending on the radical species involved.
Scientific Research Applications
3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Chemical Biology: The compound is employed in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In radical reactions, the bromomethyl group generates a bromine radical, which can initiate polymerization or addition reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)bicyclo[3.1.0]hexane: Similar structure but lacks the methyl group.
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane: Contains an oxygen atom in the ring, altering its reactivity and applications.
1-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom, leading to different chemical properties and uses.
Uniqueness
3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane is unique due to the presence of both a bromomethyl group and a methyl group on the bicyclo[3.1.0]hexane ring. This combination imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H13Br/c1-8(5-9)3-6-2-7(6)4-8/h6-7H,2-5H2,1H3 |
InChI Key |
ZWBJSLFMFBIHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC2C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


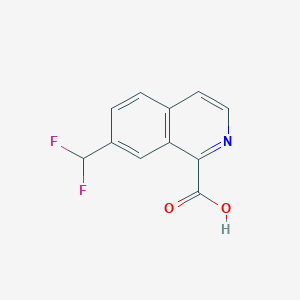
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B15257935.png)
![6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B15257952.png)
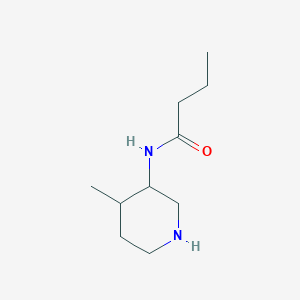
![1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B15257960.png)
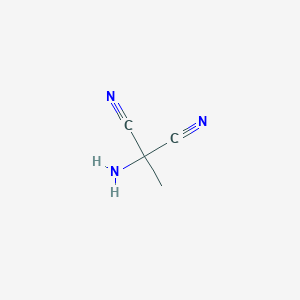
![Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B15257985.png)
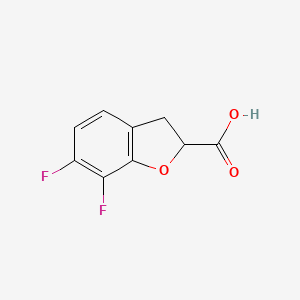



![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15258007.png)
![4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15258010.png)
